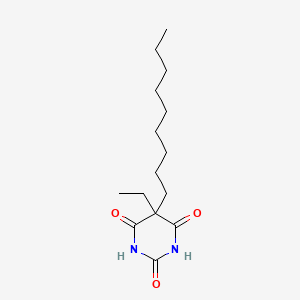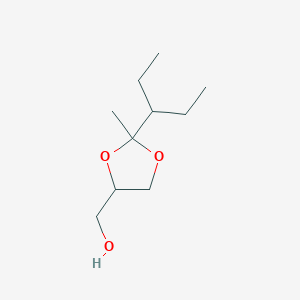
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C9H18O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structure, which includes a dioxolane ring fused with a methanol group. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acetalization or ketalization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in catalytic cycles. The dioxolane ring provides a unique structural framework that influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the methanol group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A similar compound with different substituents on the dioxolane ring.
4-Methyl-2-pentyl-1,3-dioxolane: Another related compound with a different alkyl group.
Uniqueness
2-Methyl-2-s-pentyl-1,3-dioxolane-4-methanol is unique due to its specific substituents and the presence of the methanol group, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
63979-52-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2-methyl-2-pentan-3-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-4-8(5-2)10(3)12-7-9(6-11)13-10/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
CHXCDXZCMNASDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1(OCC(O1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5e)-5-[(2-Methylpropyl)imino]furan-2(5h)-one](/img/structure/B14491949.png)
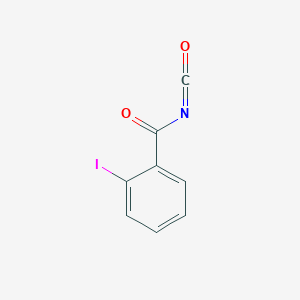
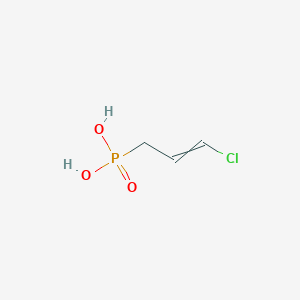
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)
![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
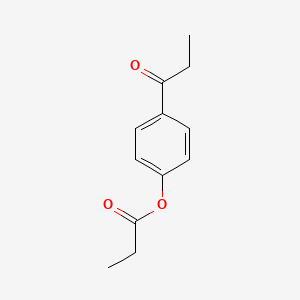
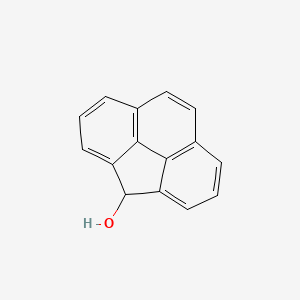
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
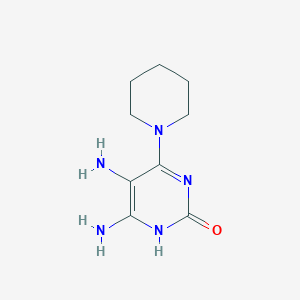
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)

